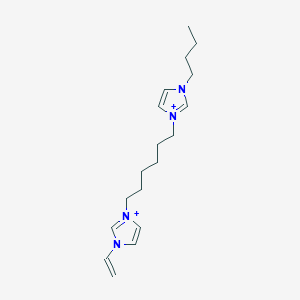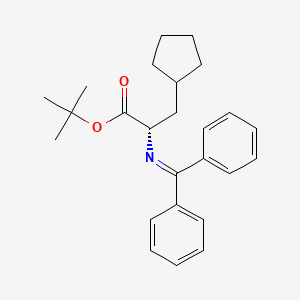
Tetracosan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracosan-1-amine is a long-chain primary amine with the chemical formula C24H51N It is derived from tetracosane, a saturated hydrocarbon with 24 carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetracosan-1-amine can be synthesized through several methods. One common approach is the reduction of tetracosan-1-nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. Another method involves the reaction of tetracosan-1-ol with ammonia in the presence of a dehydrating agent like phosphorus pentoxide.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of tetracosan-1-nitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to achieve the desired reduction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetracosan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetracosan-1-imine or further to tetracosanoic acid.
Reduction: It can be reduced to form tetracosane.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Tetracosan-1-imine, tetracosanoic acid.
Reduction: Tetracosane.
Substitution: Various substituted tetracosan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Tetracosan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including surfactants and polymers.
Biology: It is studied for its potential role in biological membranes and as a model compound for long-chain amines in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological targets.
Industry: It is used in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which tetracosan-1-amine exerts its effects depends on its interactions with molecular targets. In biological systems, it can interact with cell membranes, influencing membrane fluidity and permeability. It may also interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Tetracosane: A saturated hydrocarbon with 24 carbon atoms, lacking the amine group.
Tetracosan-1-ol: A long-chain alcohol with a hydroxyl group instead of an amine group.
Tetracosanoic acid: A long-chain fatty acid with a carboxyl group.
Uniqueness
Tetracosan-1-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological interactions compared to its analogs. This makes it valuable for specific applications where the amine functionality is required.
Propiedades
Fórmula molecular |
C24H51N |
|---|---|
Peso molecular |
353.7 g/mol |
Nombre IUPAC |
tetracosan-1-amine |
InChI |
InChI=1S/C24H51N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-25H2,1H3 |
Clave InChI |
QHKIWQPIFXRUOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-methoxyphenoxy)-N-[3-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B14804037.png)
![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)



![3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14804056.png)

![2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N'-hydroxyethanimidamide](/img/structure/B14804072.png)


![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B14804088.png)
